N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide
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Overview
Description
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative, typically using chlorosulfonic acid.
Thiol Addition: The incorporation of the dioxidotetrahydrothiophene moiety through a thiol-ene reaction, which involves the addition of a thiol group to an alkene.
Methylation: The final step involves the methylation of the nitrogen atom, often using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using strong reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide
- 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a nitro group and a sulfonamide group makes it particularly interesting for research in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-12(6-7-21(17,18)9-12)13(2)22(19,20)11-5-3-4-10(8-11)14(15)16/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQJNPWNMDLSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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